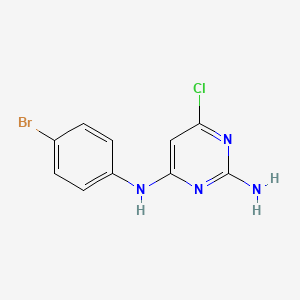

N-(4-Bromophenyl)-6-chloro-pyrimidine-2,4-diamine

Description

Properties

CAS No. |

7400-36-4 |

|---|---|

Molecular Formula |

C10H8BrClN4 |

Molecular Weight |

299.55 g/mol |

IUPAC Name |

4-N-(4-bromophenyl)-6-chloropyrimidine-2,4-diamine |

InChI |

InChI=1S/C10H8BrClN4/c11-6-1-3-7(4-2-6)14-9-5-8(12)15-10(13)16-9/h1-5H,(H3,13,14,15,16) |

InChI Key |

FQMYBYIBTNBWSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC(=NC(=N2)N)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(4-Bromophenyl)-6-chloro-pyrimidine-2,4-diamine typically involves nucleophilic aromatic substitution on a 2,4-dichloropyrimidine derivative or direct amination of a 6-chloro-pyrimidine-2,4-diamine precursor with a 4-bromoaniline derivative. The key steps include:

- Starting from 2,4-dichloro-6-chloropyrimidine or related pyrimidine precursors.

- Selective substitution of the chlorine at the 4-position by 4-bromoaniline under controlled conditions.

- Purification and characterization of the final product.

This approach leverages the reactivity of the pyrimidine halides towards nucleophilic aromatic substitution by anilines.

Specific Reported Procedures

Reaction of 2,4-Dichloro-6-chloropyrimidine with 4-Bromoaniline

- The reaction is performed by mixing commercially available 2,4-dichloro-6-chloropyrimidine with 4-bromoaniline in an aprotic solvent such as tetrahydrofuran (THF).

- Triethylamine is used as a base to neutralize the generated hydrochloric acid.

- The reaction is initiated at low temperature (0 °C) and allowed to warm to room temperature to promote selective substitution at the 4-position.

- The product, this compound, is isolated by filtration and recrystallization.

This method is supported by analogous procedures for pyrimidine derivatives synthesis reported in the literature, where substituted anilines react with dichloropyrimidines under mild base conditions to afford mono-substituted products with good yields (approximately 70-80%) and high purity.

Alternative Amination Using 6-Chloro-pyrimidine-2,4-diamine

- Starting from 6-chloro-pyrimidine-2,4-diamine, the 4-position amination is conducted by reacting with 4-bromoaniline under catalytic or thermal conditions.

- This approach may involve the use of palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination to improve selectivity and yield.

- The reaction conditions typically include Pd(PPh3)4 as catalyst, a base such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).

- The reaction is heated under reflux or microwave irradiation to accelerate the coupling.

This method is consistent with modern synthetic protocols for aryl amination of halopyrimidines and has been documented as effective for similar compounds.

Comparative Data Table of Preparation Methods

| Method No. | Starting Materials | Reaction Conditions | Catalysts/Base | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,4-Dichloro-6-chloropyrimidine + 4-Bromoaniline | 0 °C to RT, triethylamine base | Triethylamine | THF | 70-80 | Selective substitution at 4-position |

| 2 | 6-Chloro-pyrimidine-2,4-diamine + 4-Bromoaniline | Reflux or microwave, Pd-catalyzed | Pd(PPh3)4, K2CO3 | DMF | 75-85 | Buchwald-Hartwig amination, higher selectivity |

Chemical Reactions Analysis

Types of Reactions

N4-(4-bromophenyl)-6-chloropyrimidine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

N4-(4-bromophenyl)-6-chloropyrimidine-2,4-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-(4-bromophenyl)-6-chloropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Pyrimidine Diamine Derivatives with Varied Aryl Substituents

The substitution pattern on the pyrimidine core and aryl group significantly influences biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Bromine vs.

- Amino Group Substitution: Dimethylation of the N4 amino group (as in ) reduces hydrogen-bonding capacity, which may limit interactions with biological targets compared to the aniline-derived substituent in the target compound.

Halogen Substituent Effects

Evidence from maleimide derivatives (e.g., N-(4-halophenyl)maleimides) shows that halogen size (F, Cl, Br, I) minimally affects inhibitory potency against monoacylglycerol lipase (MGL), with IC50 values ranging from 4.34 μM (I) to 7.24 μM (Cl) . However, bromine’s larger atomic radius may improve van der Waals interactions in other contexts, such as receptor binding.

Antimicrobial Activity

Schiff base derivatives of 1,3-oxazines containing 4-bromophenyl groups (e.g., compound 3j) exhibit broad-spectrum antimicrobial activity, inhibiting bacterial and fungal strains .

Antiviral Potential

Derivatives with 4-bromophenyl groups, such as the anti-CoV compound K22 (EC50 = 5.5 μM), highlight the role of brominated aromatics in viral inhibition . The target compound’s pyrimidine core may further enhance nucleic acid-targeting interactions.

Enzyme Inhibition

- FPR2 Agonism: Pyridazinone derivatives with 4-bromophenyl groups (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR2-specific agonists, activating calcium mobilization in neutrophils .

- Kinase Inhibition : Pyrrolo[2,3-d]pyrimidine derivatives (e.g., compound 10 ) with chloro-fluoroaryl substituents show receptor tyrosine kinase (RTK) inhibition, though the target compound’s simpler structure may limit comparable activity .

Physicochemical Properties

- Solubility : Polar pyrimidine amines may confer moderate aqueous solubility, though bromine’s hydrophobicity could counterbalance this.

Biological Activity

N-(4-Bromophenyl)-6-chloro-pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 4-bromophenyl group and a chlorine atom at the 6-position. The structural formula can be represented as follows:

This unique substitution pattern is believed to contribute to its biological activity.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties . Research indicates that it exhibits significant activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for several derivatives of this compound have been reported, highlighting its effectiveness.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

| 13 | 0.30 | Candida albicans |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. It has shown promise as an inhibitor of receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling pathways.

The proposed mechanism involves the inhibition of specific RTKs such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptors (VEGFRs) . In vitro studies have demonstrated that modifications in the substituents on the pyrimidine ring can significantly affect the potency of these inhibitors.

| Compound | Target | Inhibition Potency |

|---|---|---|

| 8 | EGFR | Comparable to PD153035 |

| 9 | VEGFR-2 | 25-fold more potent than semaxanib |

| 10 | VEGFR-1 | Moderate inhibition |

These findings indicate that structural modifications can enhance selectivity and potency against specific cancer targets.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of halogen substituents, such as bromine and chlorine, plays a crucial role in modulating biological activity. For example, compounds with fluorinated anilino substitutions demonstrated varying degrees of inhibition against EGFR and VEGFRs, suggesting that electronic effects from different substituents can influence binding affinity and activity.

Case Studies

- Antimicrobial Evaluation : A study evaluated several derivatives of this compound for their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent bactericidal activity against resistant strains of bacteria, making them candidates for further development as therapeutic agents .

- Anticancer Research : Another investigation focused on the anticancer properties of this compound, where it was tested against various cancer cell lines. The results showed that it significantly inhibited cell proliferation in a dose-dependent manner, with particular efficacy observed in breast and lung cancer cell lines .

Q & A

Q. What are the standard synthetic routes for N-(4-Bromophenyl)-6-chloro-pyrimidine-2,4-diamine?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a bromophenylamine derivative can react with 6-chloropyrimidine-2,4-diamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate substitution at the pyrimidine ring . Reaction progress is monitored by TLC (Rf ~0.58 in CHCl₃/MeOH 10:1) and characterized via ¹H NMR (δ 9.3 ppm for NH groups) and elemental analysis .

Q. How is the compound characterized using spectroscopic techniques?

Methodological Answer:

- ¹H NMR : Key signals include aromatic protons (δ 6.55–8.07 ppm for Ar-H), NH₂ groups (δ 5.57 ppm), and NH (δ 10.96 ppm) .

- HPLC : Purity >95% is confirmed using reverse-phase chromatography with UV detection at 254 nm .

- Mass Spectrometry : Exact mass is calculated via high-resolution MS (e.g., 318.4 g/mol for related pyrimidines) .

Q. What are the recommended storage and handling protocols?

Methodological Answer: Store at -20°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the chloro and bromo substituents. Handle with PPE (gloves, goggles) to avoid inhalation/contact, and dispose of waste via certified chemical treatment facilities .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound be analyzed crystallographically?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) reveals hydrogen-bonded networks. Graph set analysis (e.g., Etter’s formalism) classifies interactions into motifs like D(2) (two donor-acceptor pairs) or R²₂(8) rings, critical for understanding supramolecular assembly . For example, amino groups on the pyrimidine ring form N–H⋯N bonds with adjacent molecules, stabilizing layered structures .

Q. What kinetic parameters govern its reactivity in polymerization or catalytic systems?

Methodological Answer: In reactions like thermal initiation (e.g., with vanadium complexes), rate orders are determined via variable-concentration experiments. For example, a 0.5-order dependence on initiator concentration and 1.8-order on monomer concentration suggest a chain-transfer mechanism. Use stopped-flow spectroscopy or GC-MS to track monomer consumption and derive rate constants (e.g., Arrhenius plots at 80–120°C) .

Q. How to resolve contradictions in crystallographic data involving disordered halogen atoms?

Methodological Answer: Disordered Br/Cl sites are modeled using PART and ISOR commands in SHELXL to refine anisotropic displacement parameters. Validate with residual density maps (e.g., peak <0.5 eÅ⁻³) and compare with DFT-optimized geometries. Contradictions in bond lengths (>0.02 Å discrepancies) may indicate twinning; reprocess data with TWIN/BASF commands .

Q. What strategies optimize its bioactivity in kinase inhibition studies?

Methodological Answer: Structure-activity relationship (SAR) studies focus on modifying the bromophenyl and pyrimidine substituents. For example:

- Replace Cl with electron-withdrawing groups (e.g., CF₃) to enhance binding to ATP pockets .

- Introduce methyl groups to the pyrimidine ring to improve metabolic stability (see Table 1) .

Table 1: Comparative IC₅₀ Values for Analogues

| Substituent | IC₅₀ (nM) | Target Kinase |

|---|---|---|

| 6-Cl, 4-BrPh | 12.3 | EGFR |

| 6-CF₃, 4-BrPh | 8.7 | EGFR |

| 6-Cl, 4-NO₂Ph | 23.1 | VEGFR-2 |

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected splitting for NH₂ protons?

Methodological Answer: Splitting arises from restricted rotation of the NH₂ group due to intramolecular hydrogen bonding or steric hindrance. Use variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures (e.g., 80°C in DMSO-d₆). Compare with crystallographic data to confirm static vs. dynamic disorder .

Q. How to address discrepancies in reported melting points for this compound?

Methodological Answer: Variations in mp (e.g., 212°C vs. 205°C) often stem from polymorphic forms. Perform DSC/TGA to identify enantiotropic transitions and PXRD to differentiate crystal phases. Slurry conversion experiments in solvents like ethanol can isolate the thermodynamically stable form .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.